![molecular formula C16H18N2O4 B2736823 Methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate CAS No. 2361832-64-4](/img/structure/B2736823.png)
Methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate, commonly known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a derivative of the natural compound, camptothecin, which has been found to have potent anti-cancer properties. MPA has been shown to have similar anti-cancer properties, but with fewer side effects.
作用機序
The mechanism of action of MPA involves the inhibition of topoisomerase I activity, which leads to the accumulation of DNA damage and subsequent apoptosis in cancer cells. MPA forms a stable complex with the DNA-topoisomerase I complex, which prevents the re-ligation of the DNA strand and leads to the formation of a single-strand DNA break. This ultimately leads to the accumulation of double-strand DNA breaks, which activates the DNA damage response pathway and triggers apoptosis.
Biochemical and Physiological Effects
MPA has been shown to have several biochemical and physiological effects. MPA has been shown to inhibit the activity of topoisomerase I, which leads to the accumulation of DNA damage and subsequent apoptosis in cancer cells. MPA has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, MPA has been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the main advantages of using MPA in lab experiments is its potent anti-cancer properties. MPA has been shown to inhibit the growth of various cancer cell lines, making it a valuable tool for cancer research. Another advantage of using MPA is its low toxicity, which makes it a safer alternative to other anti-cancer drugs. However, there are also some limitations to using MPA in lab experiments. One limitation is that MPA is not water-soluble, which makes it difficult to administer in vivo. Another limitation is that MPA has a short half-life, which limits its effectiveness in vivo.
将来の方向性
There are several future directions for the research of MPA. One future direction is the development of more potent derivatives of MPA that have improved water solubility and longer half-lives. Another future direction is the investigation of the combination of MPA with other anti-cancer drugs to enhance its effectiveness. Additionally, the use of MPA in combination with other therapies, such as radiation therapy or immunotherapy, may also be a promising avenue for future research. Finally, the investigation of the mechanism of action of MPA and its effects on other cellular processes may lead to the discovery of new therapeutic targets for cancer treatment.
合成法
The synthesis of MPA involves several steps. The first step is the synthesis of the intermediate compound, N-(prop-2-enoyl)-4-aminobenzoic acid. This is achieved by reacting 4-aminobenzoic acid with acryloyl chloride in the presence of a base. The second step is the synthesis of the cyclopropyl amine derivative by reacting the intermediate compound with cyclopropylamine in the presence of a coupling agent. The final step is the synthesis of MPA by reacting the cyclopropyl amine derivative with methyl chloroacetate in the presence of a base.
科学的研究の応用
MPA has been widely used in scientific research, particularly in the field of cancer research. MPA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. MPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MPA has been shown to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and cell division.
特性
IUPAC Name |
methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-14(19)17-12-6-4-11(5-7-12)16(21)18(13-8-9-13)10-15(20)22-2/h3-7,13H,1,8-10H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSCXIAZMGVKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate](/img/structure/B2736743.png)
![2-cyano-3-[2-(N-methylacetamido)-1,3-thiazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2736746.png)


![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2736749.png)
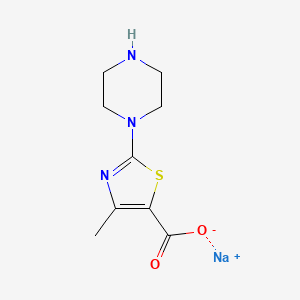
![1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea](/img/structure/B2736752.png)
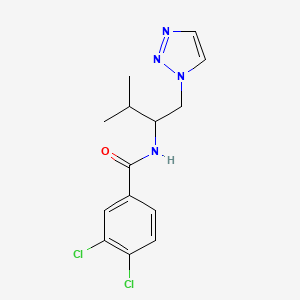
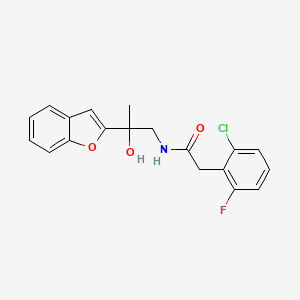

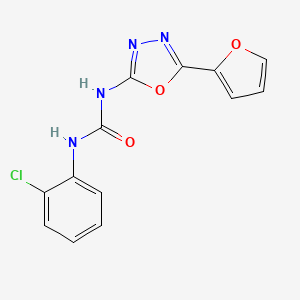
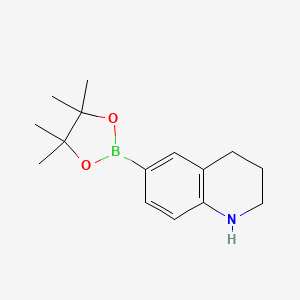
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
![Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2736763.png)